The presence of the benzothiazole ring structure is a common feature in many bioactive molecules. This scaffold is found in medications used to treat various conditions, including fungal infections and epilepsy []. The bromine atom and the ester group (ethyl carboxylate) on Ethyl 2-bromobenzo[d]thiazole-7-carboxylate could act as sites for further chemical modification, potentially leading to novel drug candidates.
Heterocyclic compounds containing nitrogen and sulfur atoms, like Ethyl 2-bromobenzo[d]thiazole-7-carboxylate, can have interesting properties for applications in materials science. For example, they may be useful in the development of organic semiconductors or functional polymers. Further research is needed to explore the potential of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate in this field.
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 286.15 g/mol. This compound features a benzothiazole ring, which is known for its diverse biological activities, and a carboxylate group that enhances its reactivity. The compound has a density of 1.618 g/cm³ and a boiling point of approximately 377.6 °C at 760 mmHg .
The benzothiazole moiety is recognized for its pharmacological properties, including:
Several methods have been developed for synthesizing ethyl 2-bromobenzo[d]thiazole-7-carboxylate:
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate has several potential applications:
Studies on ethyl 2-bromobenzo[d]thiazole-7-carboxylate interactions with biological targets are crucial for understanding its mechanism of action. For instance:
Several compounds share structural similarities with ethyl 2-bromobenzo[d]thiazole-7-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-bromobenzo[d]thiazole-7-carboxylate | Similar structure but with a methyl group | |
| Benzothiazole | Core structure lacking carboxylate functionality | |
| 2-Aminobenzothiazole | Contains amino group, enhancing biological activity |
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate stands out due to its specific bromination pattern and the presence of the ethyl ester group, which may enhance solubility and bioavailability compared to other similar compounds. Its potential applications in medicinal chemistry make it particularly noteworthy among benzothiazole derivatives.
The synthesis of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate relies fundamentally on the selective bromination of benzothiazole precursors, with several established methodologies demonstrating distinct advantages in terms of regioselectivity, reaction conditions, and overall synthetic efficiency [2] [3]. The bromination strategies can be categorized based on the brominating agent employed and the specific mechanistic pathways involved.
The most straightforward approach involves the direct bromination of ethyl benzo[d]thiazole-7-carboxylate precursors using molecular bromine in polar protic solvents . This methodology typically employs bromine in acetic acid or chloroform under controlled temperature conditions ranging from 25 to 50 degrees Celsius . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine molecule acts as the electrophile attacking the electron-rich benzothiazole ring system . The regioselectivity is primarily controlled by the electronic properties of the benzothiazole ring, with the 2-position being favored due to the activating effect of the thiazole nitrogen .
N-Bromosuccinimide represents a more sophisticated brominating agent that offers enhanced selectivity and milder reaction conditions compared to molecular bromine [4] [5] [3]. The mechanism involves the in-situ generation of bromine through the interaction of N-Bromosuccinimide with the substrate, providing a controlled source of electrophilic bromine [4]. Research has demonstrated that N-Bromosuccinimide-mediated bromination can achieve yields ranging from 60 to 95 percent under optimized conditions [4]. The reaction typically proceeds at temperatures between 0 and 5 degrees Celsius, significantly lower than direct bromination methods [4].
The effectiveness of N-Bromosuccinimide is further enhanced when combined with halide sources, particularly bromide ions [4]. Studies have shown that the addition of quaternary ammonium bromide to N-Bromosuccinimide systems can increase product formation from 40 to 60 percent [4]. This enhancement is attributed to the formation of a more active brominating species through halide-mediated activation [4].
A particularly innovative approach involves the use of N-Bromosuccinimide in combination with titanium dioxide as a heterogeneous catalyst for achieving dual bromination at both the 2 and 6 positions of benzothiazole derivatives [3]. This methodology represents a significant advancement in synthetic efficiency by enabling the simultaneous introduction of two bromine atoms in a single reaction step [3]. The process operates under mild conditions at temperatures between 45 and 55 degrees Celsius for reaction periods of 9 to 15 hours [3].
The titanium dioxide catalyst facilitates the selective bromination through surface-mediated activation mechanisms, where the oxide surface provides active sites for bromine activation [3]. The molar ratio optimization studies indicate that a benzothiazole to N-Bromosuccinimide to titanium dioxide ratio of 1:2.2:0.08 provides optimal results with yields reaching 85 to 90 percent [3].
Alternative brominating agents such as phenyltrimethylammonium tribromide and tetrabromomethane offer unique mechanistic pathways for selective bromination [2] [6]. Phenyltrimethylammonium tribromide demonstrates particular selectivity for acetyl group bromination in benzofuran derivatives, suggesting potential applications in related benzothiazole systems [6]. The kinetic studies reveal first-order dependence on the substrate and inverse first-order dependence on the brominating agent [6].
Tetrabromomethane operates through a halogen bonding mechanism, where the sulfur atom of the thiazole ring forms halogen bonds with the bromine atoms of the tetrabromomethane molecule [2]. This activation pathway enables bromination under solvent-free conditions at room temperature within 30 minutes [2].
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid, Chloroform | 25-50 | Several hours | 70-85 | Regioselective |
| N-Bromosuccinimide (NBS) | Chloroform, DCM | 0-5 | 1-3 hours | 60-95 | High regioselectivity |
| N-Bromosuccinimide + TiO₂ | Chloroform | 45-55 | 9-15 hours | 85-90 | Dual position (2,6) |
| Phenyltrimethylammonium tribromide (PTT) | Acetic acid | Room temperature | 5-7 hours | 82-90 | Acetyl-selective |
| Tetrabromomethane (CBr₄) | Solvent-free | Room temperature | 30 minutes | 75-85 | Halogen bond activation |
The development of catalytic systems for regioselective functionalization of benzothiazole derivatives represents a critical advancement in synthetic methodology, enabling precise control over substitution patterns and reaction outcomes [7] [8] [9]. These systems operate through diverse mechanistic pathways, each offering distinct advantages for specific synthetic applications.
Palladium-based catalytic systems have emerged as highly effective tools for C-H functionalization of benzothiazoles, particularly for arylation reactions at the 2-position [10]. The palladium acetate and phenanthroline catalyst system demonstrates exceptional performance under mild conditions, operating at room temperature in hexafluoroisopropanol as the reaction solvent [10]. This system achieves yields ranging from 75 to 95 percent with excellent regioselectivity for the C2 position [10].
The mechanism involves the formation of a palladium-benzothiazole complex through C-H activation, followed by oxidative addition of the aryl iodide substrate [10]. The phenanthroline ligand plays a crucial role in stabilizing the palladium center and controlling the regioselectivity of the reaction [10]. The use of silver salts as oxidants facilitates the regeneration of the active palladium species, maintaining catalytic turnover [10].
Copper-based catalytic systems offer unique opportunities for remote functionalization of benzothiazole derivatives through radical-mediated pathways [8]. The copper trifluoroacetate and phenanthroline system enables gamma-selective bromination of alkyl amides through a sophisticated mechanism involving azide radical intermediates [8]. This system operates at elevated temperatures between 80 and 120 degrees Celsius for reaction periods of 12 to 24 hours [8].
The mechanistic pathway involves the in-situ generation of bromine azide from N-Bromosuccinimide and trimethylsilyl azide precursors [8]. The copper catalyst facilitates the homolytic cleavage of the bromine-nitrogen bond, generating azide radicals that perform hydrogen atom abstraction from the substrate [8]. The subsequent 1,5-hydrogen atom transfer leads to carbon-centered radical formation, which undergoes bromine abstraction to yield the desired product [8].
The combination of copper catalysts with silver salts provides an effective system for ester formation reactions between benzothiazole derivatives and carboxylic acids [11]. This dual catalytic approach operates under air atmosphere conditions at temperatures between 100 and 140 degrees Celsius [11]. The system demonstrates broad substrate scope and yields ranging from 70 to 90 percent [11].
The mechanistic pathway involves copper-mediated activation of the benzothiazole C-H bond, followed by silver-promoted oxidative esterification with the carboxylic acid substrate [11]. The dual catalytic system eliminates the need for precious metal catalysts such as palladium, providing a more economical approach to benzothiazole ester synthesis [11].
Iridium-catalyzed C-H borylation represents a versatile approach for introducing boryl groups at multiple positions of the benzothiazole ring system [7]. The iridium catalyst with 4,4-di-tert-butyl-2,2-bipyridine ligand enables regioselective borylation at the C4, C5, C6, and C7 positions [7]. The reaction operates at 80 degrees Celsius for 12 hours, achieving yields between 60 and 85 percent [7].
The borylation products serve as versatile intermediates for subsequent functionalization reactions, including cross-coupling reactions, oxidation to form alcohols, and ring-closing reactions to generate fused ring systems [7]. The regioselectivity can be controlled through ligand selection and reaction conditions optimization [7].
| Catalyst System | Substrate Type | Regioselectivity | Operating Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|---|
| Pd(OAc)₂/Phenanthroline | Aryl iodides | C2-selective | Room temperature, HFIP | 75-95 | Mild conditions |
| Cu(TFA)₂/Phenanthroline | Alkyl amides | γ-selective (1,5-H) | 80-120°C, 12-24h | 65-85 | Remote selectivity |
| CuSO₄/Silver salt | Carboxylic acids | Ester formation | Air atmosphere, 100-140°C | 70-90 | Green chemistry |
| Ir-catalyst/dtbpy | C-H borylation | C4,C5,C6,C7 | 80°C, 12h | 60-85 | Multiple positions |
| TiO₂ | Benzothiazole | C2,C6-dibromo | 45-55°C, 9-15h | 85-90 | Simple catalyst |
The selection of reaction solvent represents a critical parameter in benzothiazole synthesis, significantly influencing reaction kinetics, product yields, and regioselectivity outcomes [4] [12] [13]. Comprehensive studies have revealed that solvent polarity, hydrogen bonding capability, and coordinating ability directly impact the mechanistic pathways and overall reaction efficiency.
Acetic acid emerges as a particularly effective solvent for benzothiazole bromination reactions, demonstrating a 3.5-fold enhancement in reaction rate compared to non-polar alternatives [4]. The high polarity and hydrogen bonding capability of acetic acid facilitate the dissolution of both reactants and brominating agents, promoting efficient molecular interactions . Yield optimization studies indicate that acetic acid systems achieve 78 to 85 percent yields under optimized conditions .
The effectiveness of acetic acid is attributed to its ability to stabilize charged intermediates formed during the electrophilic aromatic substitution process . The protic nature of acetic acid enables hydrogen bonding interactions with the benzothiazole nitrogen, enhancing the electrophilic character of the aromatic system . Additionally, acetic acid serves as a weak coordinating ligand, potentially stabilizing metal catalysts when employed in catalytic systems .
Chloroform and dichloromethane represent important halogenated solvents that provide optimal conditions for N-Bromosuccinimide-mediated bromination reactions [4] [12]. Chloroform demonstrates a 2.1-fold rate enhancement with yields ranging from 70 to 80 percent [4]. The moderate polarity of chloroform provides suitable solvation for both polar and non-polar reaction components [4].
Dichloromethane offers slightly higher polarity compared to chloroform, resulting in a 2.8-fold rate enhancement and yields between 72 and 82 percent [4]. The lower boiling point of dichloromethane enables reaction control at reduced temperatures, minimizing side reactions and decomposition pathways [4]. However, the regioselectivity in dichloromethane systems is generally lower compared to chloroform [4].
Methanol-water mixtures demonstrate exceptional performance in benzothiazole synthesis, achieving a 4.2-fold rate enhancement and yields ranging from 85 to 95 percent [14] [15]. The synergistic effect of methanol and water creates an optimal solvation environment that promotes substrate dissolution while maintaining high regioselectivity [14]. Room temperature reactions in methanol-water systems achieve complete conversion within one hour [14].
The mechanism of enhancement involves hydrogen bonding activation of carbonyl substrates through methanol coordination, while water provides additional solvation for ionic intermediates [14]. The polar nature of the solvent mixture facilitates charge separation in transition states, lowering activation barriers for electrophilic substitution reactions [14].
Dimethyl sulfoxide and N,N-dimethylformamide represent high-polarity aprotic solvents that demonstrate limited effectiveness in benzothiazole bromination systems [4] [12]. Dimethyl sulfoxide shows only a 1.2-fold rate enhancement with yields between 45 and 55 percent [4]. The high coordinating ability of dimethyl sulfoxide potentially interferes with brominating agent activation [4].
N,N-dimethylformamide performs similarly with a 1.4-fold rate enhancement and yields of 50 to 60 percent [4]. The competitive coordination of N,N-dimethylformamide to metal centers in catalytic systems may reduce catalyst effectiveness [4]. Additionally, the high boiling points of these solvents necessitate elevated reaction temperatures, increasing the likelihood of side reactions [4].
Solvent-free conditions represent an emerging approach that achieves the highest rate enhancements of 5.1-fold with yields between 88 and 95 percent [2] [13]. The absence of solvent eliminates dilution effects and maximizes reactant concentrations [13]. Additionally, solvent-free systems reduce environmental impact and simplify product isolation procedures [13].
The mechanism in solvent-free systems involves direct reactant contact, enabling efficient molecular interactions without solvent interference [13]. Temperature control becomes critical in solvent-free systems, with optimal ranges between 25 and 110 degrees Celsius depending on the specific brominating agent employed [13].
| Solvent | Polarity | Reaction Rate Enhancement | Yield Optimization (%) | Regioselectivity | Operating Temperature (°C) |
|---|---|---|---|---|---|
| Acetic acid | High | 3.5x | 78-85 | High | 25-80 |
| Chloroform | Low | 2.1x | 70-80 | High | 0-60 |
| Dichloromethane | Medium | 2.8x | 72-82 | Medium | 0-40 |
| Toluene | Low | 1.8x | 65-75 | Medium | 80-110 |
| DMSO | High | 1.2x | 45-55 | Low | 100-140 |
| DMF | High | 1.4x | 50-60 | Low | 80-120 |
| Ethanol | Medium | 2.3x | 75-83 | High | 25-78 |
| Methanol-water (1:1) | High | 4.2x | 85-95 | Excellent | 25 |
| Solvent-free | N/A | 5.1x | 88-95 | Excellent | 25-110 |
The optimization of reaction temperature and reactant concentration represents critical parameters for achieving maximum yields in benzothiazole synthesis [16] [13]. Studies demonstrate that reaction yields reach a plateau at 51 watts power equivalent to approximately 83 percent yield after 20 minutes of reaction time [16]. Higher temperatures above 60 degrees Celsius lead to thermal decomposition and reduced product yields [16].
Concentration effects become particularly important in solvent-free systems where mass transfer limitations can impact reaction kinetics [13]. Optimal catalyst loading studies indicate that 5 to 10 mol percent catalyst provides maximum activity, while lower loadings result in incomplete conversion [13]. The substrate to brominating agent ratio of 1:2.2 provides optimal results, with higher ratios showing no improvement in yield [3].
| Parameter | Optimal Range | Effect on Yield | Critical Factors |
|---|---|---|---|
| Temperature | 45-55°C | Plateau at 51°C (83%) | Thermal decomposition >60°C |
| Reaction Time | 9-15 hours | Maximum at 12h | Side reactions >20h |
| Catalyst Loading | 5-10 mol% | Optimal at 5 mol% | Diminished activity <5% |
| Substrate Ratio | 1:2.2 (substrate:NBS) | Best at 1:2.2 | Incomplete reaction <2.0 |
| Brominating Agent Equiv. | 2.0-2.3 equiv | Plateau at 2.2 equiv | No improvement >2.3 |
| Solvent Volume | 10-15 mL/mmol | Concentration dependent | Mass transfer limitations |
The crystallographic analysis of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate represents a significant challenge due to the limited availability of single-crystal X-ray diffraction data specifically for this compound. However, structural insights can be inferred from closely related benzothiazole carboxylate derivatives and comprehensive studies of the benzothiazole structural family [1] [2] [3].
Benzothiazole carboxylate compounds typically crystallize in monoclinic crystal systems, with the space group P21/c being particularly common among these derivatives [1] [4]. The structural framework of these compounds is characterized by a planar or near-planar arrangement of the benzothiazole ring system, which facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [5] [6].
Based on analogous compounds, Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is expected to exhibit a monoclinic crystal system with typical unit cell parameters consistent with other benzothiazole carboxylates. The presence of the bromine substituent at the 2-position introduces additional steric and electronic effects that influence the overall molecular geometry and crystal packing [7] [8].
The crystal structure analysis reveals several key structural features characteristic of benzothiazole derivatives. The benzothiazole ring system maintains its aromatic planarity, with the sulfur atom contributing to the five-membered thiazole ring's electron density distribution [3] [9]. The ethyl carboxylate group at the 7-position adopts an anti-conformation relative to the benzothiazole plane, minimizing steric interactions while maintaining favorable electronic conjugation [4].
Intermolecular interactions in the solid state are dominated by weak van der Waals forces and aromatic π-π stacking interactions. The bromine atom at the 2-position can participate in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [10]. The typical centroid-centroid distances for π-π stacking interactions in benzothiazole derivatives range from 3.6 to 3.8 Angstroms [5] [11].
The molecular geometry analysis indicates that the ethyl ester group exhibits rotational freedom around the C-O bond, leading to potential conformational polymorphism in the solid state. Temperature-dependent structural studies of related compounds demonstrate that lowering the temperature to 100 K typically results in enhanced ordering and reduced thermal motion parameters [1] [9].
The nuclear magnetic resonance spectroscopic characterization of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate provides comprehensive structural information through multinuclear analysis encompassing proton, carbon, and bromine nuclei [7] [12] [13].
The ¹H Nuclear Magnetic Resonance spectrum of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate exhibits characteristic resonance patterns consistent with the proposed molecular structure [7] [12]. The aromatic region displays complex multipets between 7.4 and 8.4 parts per million, corresponding to the three benzothiazole aromatic protons [12] [14]. These protons experience significant deshielding due to the electron-withdrawing effects of both the thiazole nitrogen and the bromine substituent.
The ethyl ester functionality produces two distinct resonance patterns in the aliphatic region. The ethyl methylene protons (OCH₂CH₃) appear as a characteristic quartet between 4.2 and 4.4 parts per million, reflecting coupling with the adjacent methyl group [15] [14]. The ethyl methyl protons (OCH₂CH₃) manifest as a triplet in the region 1.2 to 1.4 parts per million, demonstrating the expected three-bond coupling with the methylene protons [15] [16].
The integration ratios consistently follow the predicted 3:2:3 pattern for aromatic:methylene:methyl protons, confirming the structural assignment and molecular composition [14].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate [7] [12] [17]. The carbonyl carbon of the ethyl ester group resonates in the characteristic region between 165 and 170 parts per million, reflecting the expected deshielding from the electron-withdrawing carbonyl functionality [15] [16].
The aromatic carbon signals appear as multiple peaks distributed throughout the region from 120 to 155 parts per million [12] [17]. These signals correspond to the seven aromatic carbons comprising the benzothiazole ring system, with the carbon bearing the bromine substituent typically appearing at the downfield extreme of this range due to the heavy atom effect [18] [19].
The ethyl ester carbons produce two distinct signals in the aliphatic region. The ethyl methylene carbon (OCH₂CH₃) resonates between 60 and 65 parts per million, while the ethyl methyl carbon (OCH₂CH₃) appears between 14 and 16 parts per million [15] [16].
The acquisition of ⁷⁹Br Nuclear Magnetic Resonance spectra for Ethyl 2-bromobenzo[d]thiazole-7-carboxylate presents significant technical challenges due to the quadrupolar nature of the bromine-79 nucleus [20] [21]. Bromine-79 possesses a nuclear spin of 3/2 and a natural abundance of 50.69 percent, making it theoretically observable [20] [22].
However, the practical utility of ⁷⁹Br Nuclear Magnetic Resonance spectroscopy for covalently bound bromine atoms is severely limited by the extremely broad linewidths resulting from quadrupolar relaxation effects [20] [10]. The quadrupolar coupling constants for carbon-bound bromine atoms typically exceed several megahertz, leading to signal broadening that renders conventional high-resolution Nuclear Magnetic Resonance detection impractical [21] [10].
Alternative approaches for bromine characterization include the observation of bromine isotope effects in ¹³C Nuclear Magnetic Resonance spectra, where the carbon bearing the bromine substituent may exhibit splitting due to the presence of both ⁷⁹Br and ⁸¹Br isotopes [23] [18]. This isotope effect manifests as a subtle broadening or splitting of the carbon signal, providing indirect evidence for bromine substitution.
The Fourier Transform Infrared spectroscopic analysis of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate reveals distinctive vibrational bands that provide comprehensive structural confirmation and functional group identification [24] [25] [26].
The most prominent feature in the infrared spectrum corresponds to the ester carbonyl stretching vibration, appearing as a strong absorption band between 1730 and 1750 wavenumbers [24] [27]. This characteristic frequency range is consistent with ethyl ester functionalities and provides unambiguous evidence for the presence of the carboxylate group [24] [28]. The precise wavenumber position within this range reflects the electronic environment of the carbonyl group, with the electron-withdrawing benzothiazole system contributing to a slight upfield shift compared to aliphatic esters [24].
The benzothiazole ring system produces several characteristic vibrational bands that serve as diagnostic markers for this heterocyclic framework [26] [29] [30]. The carbon-nitrogen stretching vibration of the thiazole ring appears as a medium to strong intensity band between 1580 and 1590 wavenumbers [26] [29]. This vibration is characteristic of the thiazole heterocycle and provides direct evidence for the intact benzothiazole structure.
The carbon-sulfur stretching vibration manifests as a medium intensity absorption between 680 and 700 wavenumbers [26] [31]. This low-frequency vibration is particularly diagnostic for thiazole-containing compounds and confirms the presence of the sulfur-containing heterocycle [31] [32].
The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers as medium intensity absorptions [33] [26]. These bands are characteristic of aromatic systems and provide supporting evidence for the benzothiazole aromatic framework [34] [35].
The aliphatic carbon-hydrogen stretching vibrations from the ethyl ester group produce absorptions in the region between 2850 and 3000 wavenumbers [33] [35]. These bands typically appear as multiple overlapping absorptions corresponding to the different carbon-hydrogen environments within the ethyl group [27] [26].
The carbon-oxygen stretching vibration of the ethyl ester group produces a strong absorption band between 1200 and 1300 wavenumbers [24] [27]. This vibration is characteristic of ester functionalities and provides additional confirmation of the carboxylate structure [24] [28].
The aromatic carbon-carbon stretching vibrations of the benzothiazole ring system appear as medium to strong intensity bands distributed throughout the region between 1450 and 1600 wavenumbers [33] [26]. These vibrations represent the skeletal modes of the aromatic ring system and contribute to the overall spectroscopic fingerprint of the compound [35] [30].